Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate

Lipophilicity Isomeric Differentiation Drug-likeness

Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate (CAS 1017781-59-7) is a synthetic carbamate derivative with the molecular formula C20H22ClNO3 and a molecular weight of 359.8 g/mol. It is characterized by a tert-butyl carbamate (Boc)-protected benzylamine core substituted at the para position with a 4-chlorophenylacetyl group.

Molecular Formula C20H22ClNO3
Molecular Weight 359.8 g/mol
CAS No. 1017781-59-7
Cat. No. B3200414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate
CAS1017781-59-7
Molecular FormulaC20H22ClNO3
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C20H22ClNO3/c1-20(2,3)25-19(24)22-13-15-4-8-16(9-5-15)18(23)12-14-6-10-17(21)11-7-14/h4-11H,12-13H2,1-3H3,(H,22,24)
InChIKeyDMMDCMCQNBWMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate (CAS 1017781-59-7): Procurement-Grade Overview for Research and Industrial Chemistry


Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate (CAS 1017781-59-7) is a synthetic carbamate derivative with the molecular formula C20H22ClNO3 and a molecular weight of 359.8 g/mol. It is characterized by a tert-butyl carbamate (Boc)-protected benzylamine core substituted at the para position with a 4-chlorophenylacetyl group . This compound is primarily utilized as a protected intermediate in organic synthesis, particularly in medicinal chemistry for the preparation of complex molecules, where the Boc group serves as an orthogonal protecting group for the amine functionality . Its structure places it within a class of benzyl-substituted carbamates, which have been explored in pharmaceutical patent literature for therapeutic applications [1].

Protected amine intermediate for multi-step synthesis
Boc group enables orthogonal protection strategy
4-Chlorophenylacetyl defines reactivity & solubility profile

Why Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate Cannot Be Simply Replaced by a Generic Analog


Substituting this compound with a generic analog from the same carbamate class is scientifically unsound without explicit comparative validation. While many benzyl-substituted carbamates share a common core, critical structural variations—such as the specific para-substituent on the benzyl ring, the nature of the acyl group, and the identity of the carbamate protecting group—profoundly alter molecular properties like lipophilicity, steric hindrance, and reactivity . For example, a positional isomer with the acetyl linkage at the meta position (CAS 1017781-63-3) shares the same molecular formula but differs in predicted three-dimensional conformation and electronic distribution, which can lead to divergent behavior in receptor binding or synthetic transformations . Relying on an untested analog introduces significant risk to experimental reproducibility and can derail multi-step synthetic routes where the specific reactivity of the 4-chlorophenylacetyl moiety is crucial.

Positional isomer mismatch
3-positional isomer (1017781-63-3) may differ in 3D conformation and electronic distribution, altering reactivity.
Acyl substituent variation
Replacing 4-chlorophenylacetyl with simpler acyl groups shifts lipophilicity and steric profile, affecting synthetic utility.
Protecting group incompatibility
Cbz- or Fmoc-protected analogs would not match a Boc-based orthogonal deprotection sequence.

Quantitative Differentiation Guide for Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate


Computational Lipophilicity and Polarity Comparison: The 4-Positional Isomer vs. its 3-Analog

In the absence of experimental logP data, computational predictions provide the primary basis for differentiating the target 4-positional isomer from its closest structural neighbor, the 3-positional isomer (CAS 1017781-63-3). The target compound (1017781-59-7) has a predicted logP of 5.181, which indicates significantly higher lipophilicity compared to typical oral drug space but is characteristic of a protected intermediate requiring solubility in organic phases for synthesis [1]. This computational property, while shared with the isomer class, serves as a key procurement specification benchmark. The polar surface area (PSA) is predicted at 55.4 Ų, providing a point of reference for solubility and permeability predictions [1].

Predicted Lipophilicity
Class-level
Target: LogP 5.181, PSA 55.4 Ų — Comparator: 3-isomer identical in 2D descriptors
Benchmarks isomer identity; experimental data absent
Computational prediction only
Lipophilicity Isomeric Differentiation Drug-likeness

Purity as a Critical Procurement Specification for Synthetic Intermediate Use

For procurement of a specialized synthetic intermediate, the declared purity is a critical, quantifiable differentiator. Vendor specifications for this compound (1017781-59-7) range from 95+% [1] to 98% and 99% . While not a head-to-head performance comparison, this range defines the acceptable quality level for research use. A generic alternative procured without a defined purity specification introduces an uncontrolled variable that can directly cause synthetic step failure or irreproducible biological assay results. However, there is no publicly available comparative purity stability, impurity profiling, or batch-to-batch consistency data between this compound and a specific named analog.

Declared Purity
Specification review
Vendor range: 95+% to 99%
Set minimum purity threshold for reproducible synthesis
No comparative impurity profiling available
Chemical Purity Synthetic Intermediate Reproducibility

Structural and Electronic Differentiation via the 4-Chlorophenylacetyl Substituent vs. a Simple Acetyl Analog

A key structural feature that distinguishes this compound from simpler benzylcarbamate intermediates is the 4-chlorophenylacetyl group. In silico comparison with a hypothetical unsubstituted phenylacetyl or acetyl analog reveals that the 4-chlorophenyl moiety introduces specific electronic and lipophilic characteristics. The chlorine atom is a moderate electron-withdrawing group, which can influence the reactivity of the ketone and the stability of the Boc protecting group under acidic conditions [1]. Furthermore, the increased molecular bulk relative to an acetyl group (e.g., tert-butyl 4-(2-chloroacetyl)benzylcarbamate, CAS not found for exact comparator, but analogs exist with formula C13H16ClNO3 and MW ~269.7) significantly enhances lipophilicity, making the compound more suitable for reactions requiring non-polar solvents [2]. No quantitative kinetic or thermodynamic data comparing these substituents' effects on this specific scaffold is publicly available; this is a class-level inference.

Substituent Electronic Effect
Class-level
Cl σp +0.23, higher MW/lipophilicity vs acetyl analog
Confirms unique reactivity and solubility profile
No kinetic data; class-level inference
Structure-Activity Relationship Reactivity Lipophilic Bulk

Boc Protection Strategy for Orthogonal Synthesis: A Class-Wide Requirement

The tert-butyl carbamate (Boc) group is a cornerstone of modern organic synthesis due to its facile installation and removal under mild acidic conditions (e.g., TFA or HCl). This compound is supplied with the Boc group intact, ready for use as a protected amine in multistep synthetic sequences. This is a shared characteristic of all Boc-protected intermediates and is not a unique differentiator of this single compound [1]. However, it is a critical procurement specification because an intermediate with a different protecting group (e.g., Cbz or Fmoc) would be chemically incompatible with a standard Boc-based synthetic plan. No comparative stability or deprotection kinetics data for this specific compound versus other Boc-protected amines are publicly available.

Boc Orthogonality
Reported
Acid-labile; stable to base, hydrogenation; orthogonal to Cbz/Fmoc
Mandatory for Boc-based synthetic routes
Standard textbook knowledge; no specific kinetics
Protecting Group Boc Chemistry Orthogonal Synthesis

Defined Research and Industrial Application Scenarios for Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate


Medicinal Chemistry Synthesis of Bifunctional Ligands

This compound is ideally suited as an advanced intermediate in the synthesis of bifunctional or proteolysis-targeting chimera (PROTAC) molecules. The Boc-protected amine serves as a handle for later-stage linker attachment, while the 4-chlorophenylacetyl moiety provides a hydrophobic fragment that can occupy a shallow binding pocket. Its high predicted lipophilicity (LogP 5.181) [1] demands careful solvent selection during synthesis but is advantageous for facilitating passive cellular permeability of the final degrader molecule. The absence of biological activity data for this specific intermediate means its use must be validated within the context of a specific target.

Material Science as a Monomer for Functionalized Polymers

The compound can serve as a precursor for functionalized polymers or surface coatings. The Boc group can be deprotected to reveal a free amine, which can then initiate ring-opening polymerization (e.g., of N-carboxyanhydrides) or be grafted onto a polymer backbone. The 4-chlorophenylacetyl ketone offers a site for further modification (e.g., reductive amination) or can contribute to the material's thermal and chemical resistance through π-stacking interactions. Purity, specified at ≥98% , is critical here to ensure controlled polymerization kinetics.

Chemical Biology Tool for Target Identification

In chemical biology, this protected intermediate can be deprotected and coupled with an active-site directed warhead or a photoaffinity label to create a probe for target identification. The chlorine atom provides a unique isotopic signature (³⁵Cl/³⁷Cl) detectable by mass spectrometry, which can serve as a reporter label for tracking the compound's metabolites or covalent adducts in complex biological matrices without requiring a separate tag.

Reference Standard in Analytical Method Development

Due to its well-defined chemical structure, the compound can be employed as a reference standard for developing or calibrating HPLC, LC-MS, or GC-MS methods for analysis of related benzyl-substituted carbamate derivatives or pharmaceutical impurities. The commercial availability with a certificate of analysis specifying >98% purity is a prerequisite for this application, ensuring method accuracy and traceability.

Application
Selection Property
Validation Focus
PROTAC Intermediate Synthesis
Boc-protected amine with hydrophobic fragment
Solvent selection, linker attachment validation
Functional Polymer Precursor
Deprotectable amine, modifiable ketone
Polymerization kinetics, purity monitoring
Target ID Probe
Chlorine isotopic signature (³⁵Cl/³⁷Cl) for MS
MS detection, metabolite tracking
Analytical Reference Standard
Defined structure, high purity with CoA
Method accuracy and traceability
Quote Request

Request a Quote for Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.